HIV-1 inhibitor-51
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Overview
Description
HIV-1 inhibitor-51 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This virus is responsible for causing acquired immunodeficiency syndrome (AIDS). This compound targets specific enzymes and proteins involved in the replication and transcription of the virus, thereby preventing its proliferation within the host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-51 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the product .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-51 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
HIV-1 inhibitor-51 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of HIV-1 inhibition on viral replication and cell viability.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infections and AIDS.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1 inhibitors
Mechanism of Action
HIV-1 inhibitor-51 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 life cycle. The primary molecular targets include:
Reverse Transcriptase: Inhibits the transcription of viral RNA into DNA, preventing the integration of viral DNA into the host genome.
Protease: Blocks the cleavage of viral polyproteins, essential for the maturation of infectious virus particles.
Integrase: Prevents the integration of viral DNA into the host genome, a crucial step for viral replication
Comparison with Similar Compounds
Similar Compounds
Raltegravir: An integrase inhibitor used in combination antiretroviral therapy (cART).
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.
Elvitegravir: Often used in combination with other antiretroviral agents.
Bictegravir: Known for its high efficacy and low resistance profile
Uniqueness
HIV-1 inhibitor-51 stands out due to its unique chemical structure and mechanism of action, which allows it to target multiple stages of the HIV-1 life cycle. This multi-target approach enhances its efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Properties
Molecular Formula |
C24H19ClFN5O2 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]-2-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C24H18FN5O2.ClH/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18;/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30);1H/b4-3+; |
InChI Key |
CBUZARNVPFYBDA-BJILWQEISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)/C=C/C#N.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N.Cl |
Origin of Product |
United States |
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